molecular formula C23H22ClFN2O4 B12157032 4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12157032
M. Wt: 444.9 g/mol
InChI Key: ZQUQCILVNYASJI-XUTLUUPISA-N
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Description

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzoyl group, a fluorophenyl group, a hydroxy group, and a morpholin-4-yl ethyl group attached to a pyrrol-2-one core. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials include 4-chlorobenzoyl chloride, 4-fluoroaniline, and morpholine. The synthetic route may involve the following steps:

    Formation of 4-chlorobenzoyl-4-fluoroaniline: This step involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine.

    Cyclization: The intermediate product undergoes cyclization with ethyl acetoacetate to form the pyrrol-2-one core.

    Morpholine Substitution: The final step involves the substitution of the ethyl group with morpholine to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorobenzoyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoyl-4-fluoroaniline
  • 4-chlorobenzoyl-morpholine
  • 4-fluorophenyl-morpholine

Uniqueness

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H22ClFN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H22ClFN2O4/c24-17-5-1-16(2-6-17)21(28)19-20(15-3-7-18(25)8-4-15)27(23(30)22(19)29)10-9-26-11-13-31-14-12-26/h1-8,20,28H,9-14H2/b21-19+

InChI Key

ZQUQCILVNYASJI-XUTLUUPISA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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